molecular formula C13H20FN5 B11740911 N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine

Cat. No.: B11740911
M. Wt: 265.33 g/mol
InChI Key: UFFLALSLMCWFLF-UHFFFAOYSA-N
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Description

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is a synthetic compound characterized by its unique pyrazole structure

Preparation Methods

The synthesis of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole core, followed by the introduction of the ethyl, fluoro, and methyl groups. The final step involves the attachment of the propan-2-yl group to the pyrazole ring. Industrial production methods may include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine-substituted position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Compared to other pyrazole derivatives, N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern. Similar compounds include:

  • 1-ethyl-3-methyl-5-fluoropyrazole
  • 1-(propan-2-yl)-3-methyl-5-fluoropyrazole These compounds share structural similarities but differ in their substitution patterns, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C13H20FN5/c1-5-18-13(14)11(10(4)17-18)8-15-12-6-7-16-19(12)9(2)3/h6-7,9,15H,5,8H2,1-4H3

InChI Key

UFFLALSLMCWFLF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=CC=NN2C(C)C)F

Origin of Product

United States

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